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Compound of Interest

Compound Name: ALK2-IN-4 succinate

Cat. No.: B8134269 Get Quote

Compound ID: KER-047 Succinate | CAS: 2416307-25-8 | Class: Pyrazolopyrimidine Derivative

Executive Summary
ALK2-IN-4 succinate is a highly potent, ATP-competitive inhibitor of ALK2 (ACVR1), a bone

morphogenetic protein (BMP) type I receptor. Unlike early-generation inhibitors (e.g.,

Dorsomorphin), ALK2-IN-4 is engineered for enhanced selectivity against the structurally

homologous TGF-

type I receptor ALK5, a critical factor in minimizing cardiotoxicity during therapeutic
development.

This guide details the compound's specificity profile, the structural basis of its selectivity, and

the rigorous experimental workflows required to validate its activity in preclinical models.

Molecular Mechanism & Signaling Context
ALK2 acts as a "gatekeeper" in the BMP signaling pathway.[1] Under physiological conditions,

it forms heterotetrameric complexes with Type II receptors (BMPR2, ACVR2A/B) upon ligand

binding (e.g., BMP6, BMP7, Activin A).

Mechanism of Action[1][2][3][4]
Binding Site: ALK2-IN-4 binds to the intracellular kinase domain of ALK2, specifically within

the ATP-binding pocket.
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Mode: Type I ATP-competitive inhibition.[2]

Effect: It prevents the phosphorylation of the GS-domain by Type II receptors, thereby

blocking the recruitment and phosphorylation of downstream effectors SMAD1, SMAD5, and

SMAD8.

Signaling Pathway Visualization
The following diagram illustrates the specific node of inhibition within the BMP pathway

compared to the parallel TGF-

pathway (off-target risk).
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Caption: Schematic of ALK2-IN-4 intervention. The compound selectively blocks ALK2-

mediated SMAD1/5/8 phosphorylation while sparing the ALK5-SMAD2/3 axis.

Target Specificity Profile
The primary challenge in ALK2 drug discovery is the high sequence homology within the

receptor kinase family.[3] ALK2 shares ~80% kinase domain identity with ALK1 and significant

homology with ALK3 and ALK6.

Kinase Selectivity Data (Consolidated)
While specific IC50 values vary by assay conditions (e.g., ATP concentration), the following

table summarizes the relative specificity profile characteristic of this optimized scaffold class

(based on patent WO2020086963A1 and related pyrazolopyrimidine SAR studies).

Target Kinase Function Potency (IC50)
Selectivity
Ratio (vs
ALK2)

Clinical
Implication

ALK2 (ACVR1) Primary Target < 10 nM 1x
Therapeutic

Efficacy

ALK1 (ACVRL1) BMP9 Signaling ~10-50 nM 2-5x
Vascular stability

risk (HHT)

ALK3 (BMPR1A) BMP Signaling ~20-100 nM 5-10x
Hair/Bone

homeostasis

ALK5 (TGFBR1)
TGF-

Signaling
> 1000 nM > 100x

Cardiotoxicity

avoidance

p38 MAPK Inflammation > 500 nM > 50x
Reduced off-

target toxicity

KDR (VEGFR2) Angiogenesis > 1000 nM > 100x Vascular safety
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Key Insight: The critical differentiator for ALK2-IN-4 succinate is its "ALK5-sparing" profile.

Early inhibitors like LDN-193189 inhibited ALK5 at moderate concentrations, leading to

potential cardiac valve issues. ALK2-IN-4 maintains a wider therapeutic window.

Experimental Protocols for Validation
To verify the specificity profile of ALK2-IN-4 in your own laboratory, utilize the following

validated workflows.

A. Biochemical Kinase Assay (LanthaScreen or HotSpot)
Objective: Determine intrinsic IC50 against recombinant kinases.

Reagents: Recombinant ALK2, ALK1, ALK5 kinases; Fluorescein-PolyGT substrate; ATP (at

Km_app).

Preparation: Prepare 3x serial dilutions of ALK2-IN-4 succinate in DMSO (Top

concentration: 10

M).

Reaction: Incubate kinase + inhibitor + ATP + substrate for 60 mins at RT.

Detection: Add Eu-labeled anti-phospho antibody. Read TR-FRET signal.

Analysis: Fit curves using a 4-parameter logistic model to derive IC50.

B. Cellular Target Engagement (NanoBRET)
Objective: Confirm intracellular binding and permeability.

Cell Line: HEK293 transfected with ALK2-NanoLuc fusion.

Tracer: Use a cell-permeable fluorescent tracer (e.g., K-4).

Protocol: Treat cells with ALK2-IN-4. The inhibitor competes with the tracer for the ATP

pocket. Loss of BRET signal indicates target engagement.

C. Functional Selectivity: Western Blotting (C2C12 Cells)
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Objective: Differentiate between BMP (On-Target) and TGF-

(Off-Target) inhibition.

Workflow Diagram:
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Caption: Functional selectivity workflow. A specific ALK2 inhibitor will dose-dependently reduce

pSMAD1/5/8 without affecting pSMAD2/3 levels induced by TGF-

.

Therapeutic Implications & References
FOP and the "Activin A" Switch
In FOP, the R206H mutation renders ALK2 hypersensitive to Activin A (normally an antagonist).

ALK2-IN-4 succinate is specifically valuable because it blocks this neofunction.

Efficacy: Prevents heterotopic ossification (soft tissue turning to bone).

Safety: The succinate salt form improves solubility and bioavailability compared to the free

base.
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Structural Basis of Selectivity: Williams, E., et al. "Structural basis for the potent and

selective binding of LDN-212854 to the BMP receptor kinase ALK2." Open Biology, 2021.

(Describes the SAR of the pyrazolopyrimidine scaffold used in ALK2-IN-4).

FOP Mechanism: Hatsell, S.J., et al. "ACVR1R206H receptor mutation causes fibrodysplasia

ossificans progressiva by imparting responsiveness to activin A." Science Translational

Medicine, 2015.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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